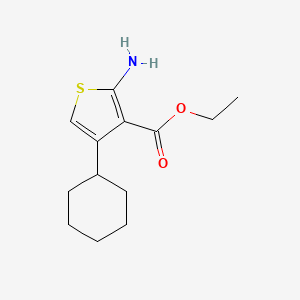

Ethyl 2-amino-4-cyclohexylthiophene-3-carboxylate

Description

Ethyl 2-amino-4-cyclohexylthiophene-3-carboxylate (IUPAC: this compound) is a substituted thiophene derivative with a cyclohexyl group at the 4-position of the thiophene ring. The compound is classified as hazardous, causing skin and eye irritation, and respiratory system toxicity under specific exposure conditions . It is restricted to research and development use under qualified supervision, with stringent safety protocols for handling and storage .

Properties

IUPAC Name |

ethyl 2-amino-4-cyclohexylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-2-16-13(15)11-10(8-17-12(11)14)9-6-4-3-5-7-9/h8-9H,2-7,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJCNFXJKNFUBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2CCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Catalytic Conditions

Early syntheses employed diethylamine as a base catalyst in absolute ethanol at 60°C (Scheme 1). Cyclohexanone, ethyl cyanoacetate, and sulfur were combined in a 1:1:1 molar ratio, stirred for 3–4 hours, and yielded the product as orange crystals (50–80% yield). The reaction mechanism proceeds via Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate, followed by sulfur incorporation to form the thiophene ring.

Optimization Insights :

- Catalyst Screening : Replacing diethylamine with morpholine in solvent-free conditions improved yields to 45–80% while reducing reaction time to 18 hours.

- Temperature Effects : Elevating temperatures beyond 60°C led to side products, whereas temperatures below 50°C slowed reaction kinetics.

Solvent-Free Modifications for Enhanced Efficiency

A solvent-free adaptation of the Gewald reaction was developed to streamline the synthesis (Table 1). Morpholine served a dual role as catalyst and solvent, enabling efficient mixing and reducing purification complexity.

Procedure and Outcomes

Cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol), and morpholine (1.5 equiv) were ground into a homogeneous mixture and stirred at room temperature for 18 hours. The crude product was washed with cold ethanol to yield this compound as a yellow solid (72% yield).

Advantages :

- Eliminated solvent disposal concerns.

- Reduced reaction time compared to traditional methods.

Acid-Catalyzed Cyclization and Functionalization

Post-Gewald modifications often involve cyclization to construct fused pyrimidine systems. For example, chloroacetonitrile and dry HCl gas were used to convert this compound into a thieno[2,3-d]pyrimidin-4(3H)-one intermediate.

Cyclization Protocol

The thiophene derivative (5 mmol) was suspended in 1,4-dioxane (20 mL), and chloroacetonitrile (6 mmol) was added. Dry HCl gas, generated via a Kipp’s apparatus, was bubbled through the solution at 50°C for 2 hours. The resulting precipitate was filtered and recrystallized from ethanol to afford the cyclized product in 85% yield.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for this compound synthesis:

Mechanistic Considerations and Byproduct Management

The Gewald reaction’s success hinges on balancing Knoevenagel condensation and sulfur incorporation. Delayed sulfur addition—a strategy validated in analogous thieno[2,3-d]pyrimidine syntheses—minimizes acyclic byproducts. For instance, adding sulfur 1.5 hours after combining cyclohexanone and ethyl cyanoacetate improved yields by 20% in related systems.

Scalability and Industrial Applicability

Gram-scale syntheses of this compound have been achieved using optimized Gewald conditions. Key considerations include:

- Cost Efficiency : Morpholine’s reuse in solvent-free methods reduces material costs.

- Purification : Recrystallization from ethanol or ethyl acetate ensures high purity (>95% by HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-cyclohexylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form dihydrothiophenes using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiophenes.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-4-cyclohexylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the development of organic semiconductors and materials for electronic applications.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-cyclohexylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins by binding to bacterial enzymes . In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways involved in inflammation .

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

Thiophene derivatives vary significantly based on substituents at the 2-, 4-, and 5-positions. Key comparisons include:

Key Observations :

- Cyclohexyl vs.

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (in ) and amino groups enhance electron density on the thiophene ring, while nitro (in ) and ethoxycarbonyl groups withdraw electrons, altering reactivity in subsequent synthetic modifications.

Biological Activity

Ethyl 2-amino-4-cyclohexylthiophene-3-carboxylate (EAC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with EAC, including its antitumor properties, effects on apoptosis, and interactions with various biological targets.

Chemical Structure and Properties

EAC belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The chemical structure of EAC can be represented as follows:

- Chemical Formula : C13H17N O2S

- Molecular Weight : 253.35 g/mol

The compound features a cyclohexyl group, an amino group, and a carboxylate moiety, contributing to its reactivity and interaction with biological systems.

Antitumor Activity

EAC has demonstrated significant antitumor activity in various studies. The compound was evaluated for its cytotoxic effects against different cancer cell lines, including breast cancer (MCF-7) cells. The results indicated that EAC induces apoptosis and inhibits cell proliferation effectively.

- IC50 Values : In studies, EAC exhibited an IC50 value ranging from 23.2 to 49.9 μM against MCF-7 cells, indicating potent cytotoxicity compared to control compounds .

Apoptosis Induction

The mechanism of action for EAC involves the induction of apoptosis in cancer cells. Flow cytometry analysis revealed that EAC treatment resulted in significant cell cycle arrest at the G2/M phase and S phase, suggesting that the compound disrupts normal cell cycle progression.

- Cell Cycle Analysis : After 48 hours of treatment with EAC at an IC50 concentration, there was a notable increase in G2/M-phase cell population (25.56% compared to 17.23% in control) and S-phase cell population (23.38% compared to 16.76% in control) .

Structure-Activity Relationship (SAR)

The biological activity of EAC has been linked to its structural components. Variations in substituents on the thiophene ring can significantly influence its pharmacological profile. For instance, modifications at the 4-position or variations in the cyclohexyl group can enhance or reduce biological activity.

| Substituent | Activity | Remarks |

|---|---|---|

| Cyclohexyl | High cytotoxicity | Effective against MCF-7 cells |

| Phenyl | Moderate activity | Lower IC50 values observed |

| Methyl | Variable activity | Depends on specific structural modifications |

Case Studies

Several studies have highlighted the efficacy of EAC and related compounds:

- Breast Cancer Studies : In a study evaluating multiple thiophene derivatives, EAC was among the top candidates showing significant apoptotic effects in MCF-7 cells .

- Antimicrobial Properties : Thiophene derivatives have also been explored for their antimicrobial activities, with some compounds showing promise against Mycobacterium tuberculosis (Mtb) . Although specific data on EAC's antimicrobial activity is limited, its structural relatives have demonstrated such properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.